
1,4,4a,5,6,8a-Hexahydroquinoxaline-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,4a,5,6,8a-Hexahydroquinoxaline-2,3-dicarbonitrile is a chemical compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms added to the quinoxaline core, and two nitrile groups attached at the 2 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4a,5,6,8a-Hexahydroquinoxaline-2,3-dicarbonitrile typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,4,4a,5,6,8a-Hexahydroquinoxaline-2,3-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated quinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, hydrogenated quinoxalines, and quinoxaline derivatives with functional groups introduced at specific positions.
科学的研究の応用
1,4,4a,5,6,8a-Hexahydroquinoxaline-2,3-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4,4a,5,6,8a-Hexahydroquinoxaline-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The nitrile groups may play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: An isomeric compound with a similar ring system but different nitrogen atom positions.
Phthalazine: Another isomer with a different arrangement of nitrogen atoms.
Cinnoline: A related compound with a nitrogen atom in the benzene ring.
Uniqueness
1,4,4a,5,6,8a-Hexahydroquinoxaline-2,3-dicarbonitrile is unique due to its hexahydro structure and the presence of two nitrile groups
特性
CAS番号 |
88548-93-0 |
|---|---|
分子式 |
C10H10N4 |
分子量 |
186.21 g/mol |
IUPAC名 |
1,4,4a,5,6,8a-hexahydroquinoxaline-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H10N4/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1,3,7-8,13-14H,2,4H2 |
InChIキー |
FINSRKWHQKZGMM-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C=C1)NC(=C(N2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


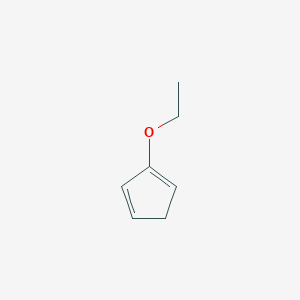
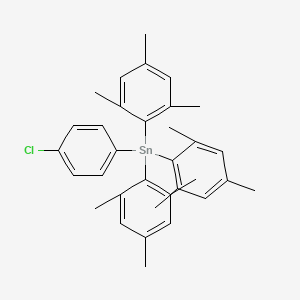
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
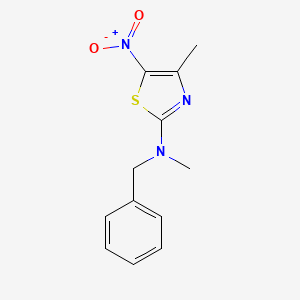
![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
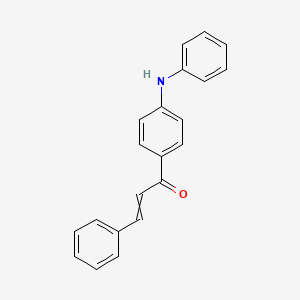
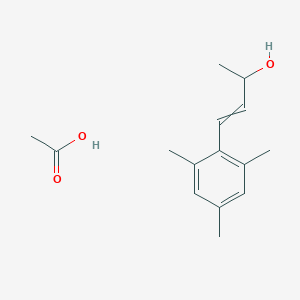
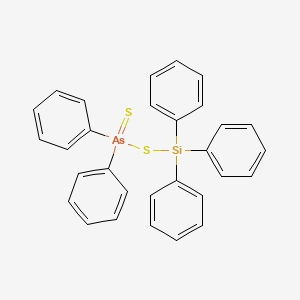

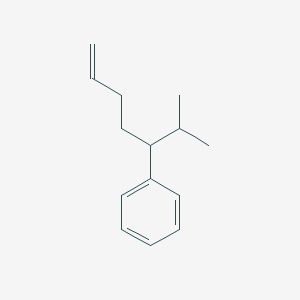
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)


![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)
